2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid
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Description
2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid is a useful research compound. Its molecular formula is C14H12ClN3O3 and its molecular weight is 305.72. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Related compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
2-(3-(4-Chlorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with acetylcholinesterase leads to the inhibition of this enzyme, affecting nerve impulse transmission. Additionally, it has been shown to interact with reactive oxygen species, influencing oxidative stress pathways . These interactions highlight the compound’s potential in modulating biochemical pathways related to neurotransmission and oxidative stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species and oxidative stress . The compound’s impact on gene expression includes the modulation of genes related to antioxidant defense mechanisms. Furthermore, it affects cellular metabolism by altering the levels of key metabolites involved in oxidative stress responses . These cellular effects underscore the compound’s potential in therapeutic applications targeting oxidative stress-related diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, leading to enzyme inhibition and subsequent disruption of acetylcholine hydrolysis . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound influences the production of reactive oxygen species, thereby affecting oxidative stress pathways . These molecular mechanisms provide insights into the compound’s potential therapeutic applications in neurological and oxidative stress-related disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, with minimal degradation observed . Long-term studies have shown that it maintains its efficacy in modulating oxidative stress pathways and acetylcholinesterase activity . These findings suggest that the compound has potential for sustained therapeutic use, with consistent effects over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates oxidative stress pathways and acetylcholinesterase activity without significant adverse effects . At higher doses, toxic effects such as behavioral changes and impaired movement have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress responses . The compound’s influence on metabolic flux includes the modulation of reactive oxygen species levels and the alteration of key metabolites involved in oxidative stress pathways . These interactions underscore the compound’s potential in modulating metabolic processes related to oxidative stress and neurotransmission.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biochemical effects. The compound’s distribution is influenced by its binding affinity to acetylcholinesterase and other proteins involved in oxidative stress pathways . These transport and distribution mechanisms are crucial for its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other enzymes involved in oxidative stress responses . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its target sites . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-6-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-10-3-1-8(2-4-10)11-6-16-18-7-9(5-12(19)20)14(21)17-13(11)18/h1-4,6,9H,5,7H2,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTULQQINFOBVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C(C=NN21)C3=CC=C(C=C3)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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